molecular formula C19H13BrN4O4 B11687143 3-bromo-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide

3-bromo-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide

Cat. No.: B11687143
M. Wt: 441.2 g/mol
InChI Key: VHLFRGNNIHPAQM-SSDVNMTOSA-N
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Description

3-bromo-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a nitropyridine moiety, and a benzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide typically involves multiple steps. One common method includes the reaction of 3-bromo-5-nitropyridine with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with benzohydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require refluxing for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

3-bromo-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the benzohydrazide group may interact with biological macromolecules such as proteins or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-nitropyridine: Shares the nitropyridine moiety but lacks the benzohydrazide group.

    4-bromo-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide: Similar structure but with a different substitution pattern.

    N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide: Lacks the bromine atom.

Uniqueness

The uniqueness of 3-bromo-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and nitropyridine moieties allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H13BrN4O4

Molecular Weight

441.2 g/mol

IUPAC Name

3-bromo-N-[(E)-[4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C19H13BrN4O4/c20-15-3-1-2-14(10-15)19(25)23-22-11-13-4-7-17(8-5-13)28-18-9-6-16(12-21-18)24(26)27/h1-12H,(H,23,25)/b22-11+

InChI Key

VHLFRGNNIHPAQM-SSDVNMTOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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